2-Chloro-1-nonene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

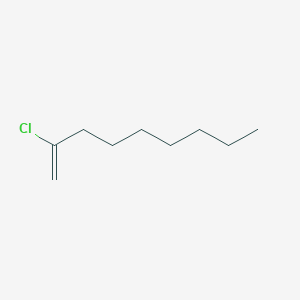

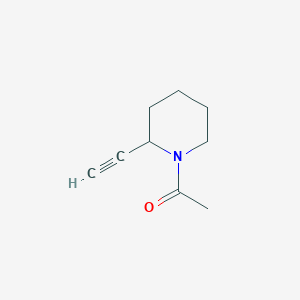

2-Chloro-1-nonene is an organic compound with the molecular formula C9H17Cl . It is a derivative of nonene, which is an alkene composed of nine carbon atoms .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-nonene consists of a chain of nine carbon atoms, with a chlorine atom replacing a hydrogen atom on the second carbon . The molecule has a molar mass of 160.684 Da .Physical And Chemical Properties Analysis

2-Chloro-1-nonene has a density of approximately 0.9 g/cm^3, a boiling point of 187.6°C at 760 mmHg, and a flash point of 62.8°C . It has a molar refractivity of 48.2 cm^3 and a molar volume of 183.4 cm^3 . The compound is also characterized by a polarizability of 19.1 x 10^-24 cm^3 and a surface tension of 25.9 dyne/cm .Scientific Research Applications

Optimization of Lipase-Mediated Synthesis

A study by Abdulmalek et al. (2012) detailed the efficient epoxidation of 1-nonene, a compound related to 2-Chloro-1-nonene, using a simple system involving Novozym 435, hydrogen peroxide, and phenylacetic acid. This process resulted in high yield and selectivity for 1-nonene oxide, demonstrating the potential of enzymatic methods in the synthesis of epoxidized products with applications in various industrial processes Abdulmalek et al., 2012.

Advances in Chemistry and Analysis of Lipid Peroxidation Products

Spickett (2013) discussed the chemistry and analysis of 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation derived from compounds like 2-Chloro-1-nonene. This research highlights the importance of HNE in studying oxidative stress and its implications in diseases, showcasing the need for sophisticated analytical methods to understand the biochemistry of lipid-derived aldehydes Spickett, 2013.

New Synthetic Routes and Reaction Mechanisms

Research on 2-chloro-1,3,2-dithiastibolane demonstrated a novel synthetic route involving skeletal substitution reactions, as reported by Matos et al. (2001). This study provides insight into the versatility of chloroalkenes in synthesizing organometallic compounds with potential applications in catalysis and material science Matos et al., 2001.

Photocatalytic Decomposition of Pyridines

Stapleton, Mantzavinos, and Papadaki (2007) investigated the degradation of 2-chloropyridine, a chlorinated compound similar to 2-Chloro-1-nonene, under UV irradiation. This study underscores the potential of photocatalytic processes in the environmental remediation of chlorinated organic pollutants, offering a pathway for the degradation of complex organic compounds Stapleton et al., 2007.

Mechanism of Action

Target of Action

Similar compounds, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the resonance-stabilized carbocation .

Mode of Action

The interaction of 2-Chloro-1-nonene with its targets involves the formation of a resonance-stabilized carbocation, which is a key intermediate in many organic reactions . This carbocation can then undergo various reactions, including nucleophilic substitution or elimination, leading to different products .

Biochemical Pathways

It’s worth noting that similar compounds can participate in various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .

Pharmacokinetics

Its log octanol-water partition coefficient (log kow) is estimated to be 512 , suggesting that it is lipophilic and may be absorbed well in the body. Its boiling point is estimated to be 167.85°C, and its melting point is estimated to be -41.71°C . These properties can impact its bioavailability and distribution within the body.

Result of Action

Similar compounds can cause various changes at the molecular and cellular level, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-nonene. For instance, the presence of other substances can affect its reactivity. Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and the presence of light .

properties

IUPAC Name |

2-chloronon-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXZYKAMIOLQOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499478 |

Source

|

| Record name | 2-Chloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-nonene | |

CAS RN |

1745-15-9 |

Source

|

| Record name | 2-Chloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)